(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Brand Name: Vulcanchem
CAS No.: 17397-93-2
VCID: VC0192482
InChI: InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
SMILES:
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol

(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione

CAS No.: 17397-93-2

Natural Products

VCID: VC0192482

Molecular Formula: C19H18O4

Molecular Weight: 310.3 g/mol

(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione - 17397-93-2

CAS No. 17397-93-2
Product Name (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
IUPAC Name (6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Standard InChI InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
Standard InChIKey XDUXBBDRILEIEZ-LJQANCHMSA-N
Isomeric SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)CO
Canonical SMILES CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO
Synonyms tanshinone
tanshinone I
tanshinone II A
tanshinone II B
tanshinone IIA
tanshinone IIB
TTE-50
PubChem Compound 9926694
Last Modified Nov 11 2021
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